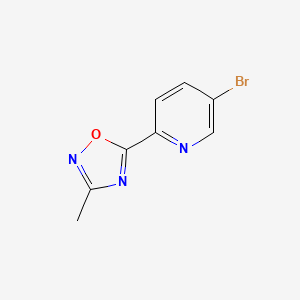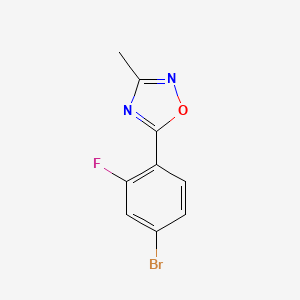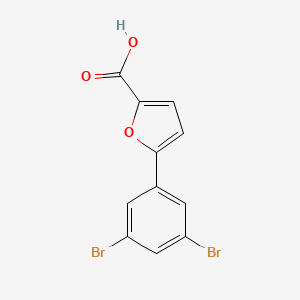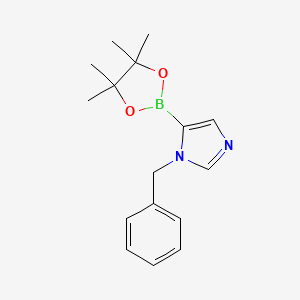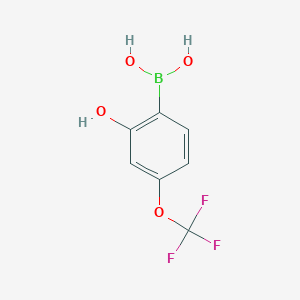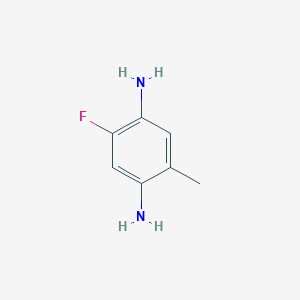
2-Fluoro-5-methylbenzene-1,4-diamine
Übersicht
Beschreibung
2-Fluoro-5-methylbenzene-1,4-diamine is a chemical compound with the molecular formula C7H9FN2 . It has a molecular weight of 140.16 . The compound is a brown or black solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H9FN2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,9-10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a brown or black solid . It has a molecular weight of 140.16 .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Fluorinated Polyimides : A novel fluorinated diamine monomer was synthesized and used to create fluorinated polyimides, which exhibited good solubility, high tensile strength, and excellent thermal stability (Yang & Hsiao, 2004).
Development of Soluble Fluoro-Polyimides : Soluble fluoro-polyimides were synthesized using a fluorine-containing aromatic diamine, demonstrating excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001).
Biological Activity and DFT Studies of Fluorinated Compounds : A study focusing on the biological activities and Density Functional Theory (DFT) studies of fluorinated compounds revealed their potential in developing antimicrobial agents (Elmas et al., 2020).
Aromatic Polyamides and Polyimides Synthesis : Aromatic polyamides and polyimides were synthesized from various diamines, showing high thermal stability and good solubility in organic solvents (Yang, Hsiao, & Yang, 1999).
Study of Densities and Viscosities of Diaminotoluene : Research on the densities and viscosities of diaminotoluene in various solvents provided insights into solute-solvent interactions, which are crucial for understanding the behavior of such compounds in different environments (Zhu et al., 2014).
Organometallic Chemistry Using Partially Fluorinated Benzenes : The use of fluorobenzenes in organometallic chemistry and transition-metal-based catalysis highlighted their role as non-coordinating solvents or readily displaced ligands (Pike, Crimmin, & Chaplin, 2017).
Biodegradation of Difluorobenzenes : A study on the biodegradation of difluorobenzenes by a microbial strain demonstrated the potential for environmental remediation of industrial chemicals (Moreira et al., 2009).
Synthesis and Characterization of Schiff Base Ligands : Research into Schiff base ligands synthesized from diamines showed potential applications in coordination chemistry and materials science (Kargar et al., 2020).
Wirkmechanismus
Target of Action
Benzene derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific functional groups .
Mode of Action
2-Fluoro-5-methylbenzene-1,4-diamine, like other benzene derivatives, is likely to undergo electrophilic aromatic substitution . This is a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene derivatives can influence a variety of biochemical pathways depending on their specific functional groups and targets .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with these targets . These effects could range from changes in enzyme activity to alterations in cell signaling pathways .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the compound is stored at +4°C, suggesting that lower temperatures may be necessary for its stability .
Eigenschaften
IUPAC Name |
2-fluoro-5-methylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSAQEHNAPUAIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B1442269.png)

